2,3,5,6-Tetrafluoropyridine-4-carbaldehyde
Overview
Description
2,3,5,6-Tetrafluoropyridine-4-carbaldehyde is a fluorinated pyridine derivative with the molecular formula C6H2F4NO. This compound is characterized by the presence of four fluorine atoms attached to the pyridine ring and an aldehyde functional group at the fourth position. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoropyridine-4-carbaldehyde typically involves the fluorination of pyridine derivatives. One common method is the reaction of pyridine with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and agrochemical applications .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluoropyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: 2,3,5,6-Tetrafluoropyridine-4-carboxylic acid.
Reduction: 2,3,5,6-Tetrafluoropyridine-4-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,5,6-Tetrafluoropyridine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluoropyridine-4-carbaldehyde is primarily related to its ability to undergo various chemical transformations. The presence of fluorine atoms enhances its reactivity and stability, making it a versatile intermediate in organic synthesis. The aldehyde group allows for further functionalization, enabling the synthesis of a wide range of derivatives .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoropyridine: Lacks the aldehyde group, making it less versatile in certain synthetic applications.
2,3,5,6-Tetrafluoropyridine-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, affecting its reactivity and applications.
2,3,5,6-Tetrafluoropyridine-4-methanol: Contains a hydroxyl group instead of an aldehyde, influencing its chemical behavior.
Uniqueness
2,3,5,6-Tetrafluoropyridine-4-carbaldehyde is unique due to the presence of both fluorine atoms and an aldehyde group, which provides a balance of reactivity and stability. This combination makes it a valuable intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries .
Properties
IUPAC Name |
2,3,5,6-tetrafluoropyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF4NO/c7-3-2(1-12)4(8)6(10)11-5(3)9/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFBSIFTMLQGNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=NC(=C1F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40631352 | |
Record name | 2,3,5,6-Tetrafluoropyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40631352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16297-09-9 | |
Record name | 2,3,5,6-Tetrafluoro-4-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16297-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5,6-Tetrafluoropyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40631352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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